N-(3-cyanothiophen-2-yl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-17-11-5-3-2-4-10(11)12(16)15-13-9(8-14)6-7-18-13/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODACPRUFHCIAQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=CS2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-2-methoxybenzamide typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-methoxybenzoic acid. This reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of N-(3-cyanothiophen-2-yl)-2-methoxybenzamide exhibit antimicrobial properties. For instance, a study demonstrated that related compounds showed activity against various strains of bacteria, including Mycobacterium tuberculosis and Staphylococcus aureus . This suggests potential applications in developing new antibiotics.
Cancer Research
Compounds similar to this compound have been investigated for their anticancer properties. They have been shown to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The ability to modify the compound's structure may enhance its efficacy against different types of cancer.
Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor. For example, benzamide derivatives have been reported to inhibit histone deacetylases, which play a crucial role in cancer progression and other diseases . This inhibition can lead to altered gene expression profiles beneficial for therapeutic interventions.
Neuroprotective Effects
Some studies suggest that compounds like this compound may possess neuroprotective effects, potentially aiding in conditions such as Alzheimer's disease. The mechanism involves modulation of neuroinflammatory pathways and oxidative stress responses .
Material Science
Organic Electronics
this compound has potential applications in organic electronics, particularly in the development of organic semiconductors. Its thiophene moiety can facilitate charge transport, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Polymer Chemistry
In polymer science, this compound can serve as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, which are critical for various industrial applications .
Data Tables
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of this compound revealed significant antimicrobial activity against resistant strains of bacteria. The structure-activity relationship was analyzed, indicating that modifications at the thiophene ring enhanced efficacy.
Case Study 2: Cancer Cell Line Inhibition
In vitro studies showed that certain derivatives could inhibit the growth of breast cancer cell lines by inducing apoptosis. The mechanism was linked to the activation of caspases, leading to programmed cell death.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-2-methoxybenzamide involves its interaction with biological macromolecules such as DNA and proteins. The cyano group can form hydrogen bonds with nucleobases, while the thiophene ring can intercalate between DNA strands, disrupting the replication process. Additionally, the compound can inhibit enzyme activity by binding to active sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs differ in substituent placement, heterocyclic attachments, or functional groups, influencing their physicochemical and biological properties.
Table 1: Structural and Functional Comparison
Substituent Effects on Activity
- Methoxy Position : Ortho-methoxy substitution (as in 4a) may enhance steric effects compared to para-methoxy analogs (4b), though biological data are lacking .
Biological Activity
N-(3-Cyanothiophen-2-yl)-2-methoxybenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves the acylation of 2-methoxybenzoic acid derivatives with 3-cyanothiophen. The reaction conditions often include the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond. The final product is purified through recrystallization or chromatography.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, demonstrating significant potential in several areas:
1. Antioxidant Activity
Research indicates that this compound exhibits moderate antioxidant properties. The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay has shown that it can scavenge free radicals effectively, suggesting its potential use in preventing oxidative stress-related diseases .
2. Antimicrobial Activity
This compound has been tested against a range of microbial strains, including both Gram-positive and Gram-negative bacteria. The compound demonstrated significant antimicrobial effects, particularly against Candida glabrata and Candida krusei, with minimum inhibitory concentrations (MICs) indicating its potential as an antifungal agent .
3. Cytotoxicity and Antitumor Activity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, it has shown promising results against MDA-MB-231 breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation. The structure-activity relationship (SAR) analysis suggests that modifications to the thiophene moiety can enhance cytotoxicity .
Table 1: Summary of Biological Activities
| Activity | Methodology | Findings |
|---|---|---|
| Antioxidant | ABTS assay | Moderate activity; effective free radical scavenger |
| Antimicrobial | Microdilution method | Significant activity against Candida species |
| Cytotoxicity | MTT assay on MDA-MB-231 cells | IC50 values ranging from 27.6 µM to 50 µM |
Case Studies
Case Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of this compound using the ABTS assay, revealing that at concentrations above 50 µM, the compound effectively reduced ABTS radicals by approximately 60%, indicating a strong potential for use in formulations aimed at oxidative stress mitigation.
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against clinical isolates of Candida glabrata. Results showed that at an MIC of 8 µg/mL, it inhibited growth effectively, suggesting its utility in treating fungal infections resistant to conventional therapies.
Case Study 3: Cytotoxicity Against Cancer Cells
A comprehensive cytotoxicity study on various cancer cell lines revealed that this compound exhibited selective toxicity towards MDA-MB-231 cells with an IC50 value of 27.6 µM, while sparing normal fibroblast cells, highlighting its potential as a targeted cancer therapeutic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
